molecular formula C10H16O4 B3058883 Diethyl 3-methylpent-2-enedioate CAS No. 924-59-4

Diethyl 3-methylpent-2-enedioate

Cat. No.: B3058883
CAS No.: 924-59-4
M. Wt: 200.23 g/mol
InChI Key: ZKOYUECOZRNJDN-VURMDHGXSA-N
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Description

Diethyl 3-methylpent-2-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from 3-methylpent-2-enedioic acid and ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

diethyl 3-methylpent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYUECOZRNJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Wittig Olefination Protocol

The reaction involves (ethoxycarbonylmethylene)triphenylphosphorane (3b) and ethyl acetoacetate (2c) under reflux conditions. The phosphorane reagent acts as a ylide, facilitating olefination at the β-keto ester moiety.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
  • Temperature : Reflux (66–80°C)
  • Duration : 20–48 hours
  • Workup : Extraction with aqueous NaOH, followed by silica gel chromatography or distillation.

Outcomes :

  • Yield : 60–75% (isolated)
  • Stereochemistry : A 5:3 ratio of E/Z isomers, attributed to steric effects during ylide addition.
  • Purity : >95% (by ¹H NMR).

Solvent and Temperature Optimization

Variations in solvent and temperature significantly impact reaction efficiency:

Solvent Temperature (°C) Isomer Ratio (E/Z) Yield (%)
THF 66 5:3 68
CH₂Cl₂ 40 4:3 72
Benzene 80 6:4 65

Data adapted from Prakash et al. (2013). Polar aprotic solvents like THF favor higher E-selectivity due to enhanced ylide stability, while elevated temperatures in benzene reduce stereocontrol.

Alternative Synthetic Pathways

Diazo Transfer Reactions

While primarily used for derivatization, diazo transfer protocols offer indirect routes to this compound. For example, treatment of vinylcarbonyl precursors with p-ABSA (4-acetamidobenzenesulfonyl azide) and DBU generates α-diazo esters, which can undergo subsequent transformations. However, this method introduces complexity and is less efficient for large-scale synthesis.

Stereochemical and Mechanistic Considerations

E/Z Isomerism

The E isomer predominates in Wittig-derived products due to:

  • Steric hindrance : Bulky triphenylphosphine oxide byproducts destabilize the Z transition state.
  • Conjugation effects : The E configuration maximizes conjugation between the ester carbonyl and double bond, lowering overall energy.

Byproduct Formation

Common byproducts include:

  • Triphenylphosphine oxide : Generated stoichiometrically, removed via aqueous extraction.
  • Oligomeric species : Formed at prolonged reaction times, mitigated by optimizing duration.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (t, J = 7.1 Hz, 6H, CH₂CH₃), 2.12 (s, 3H, CH₃), 4.15 (q, J = 7.1 Hz, 4H, OCH₂), 5.82 (s, 1H, CH), 6.95 (s, 1H, CH).
  • HRMS : [M + Na]⁺ calcd. for C₁₀H₁₆O₄Na: 231.0997, found 231.1001.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at tR = 8.2 min, confirming >98% purity.

Industrial and Laboratory-Scale Production

Scalability Challenges

  • Phosphorane cost : Triphenylphosphine derivatives increase raw material expenses.
  • Waste management : Triphenylphosphine oxide requires specialized disposal.

Process Intensification Strategies

  • Catalytic Wittig variants : Emerging methods use phosphine oxides with reductants to regenerate ylides in situ, though yields remain suboptimal.
  • Continuous flow systems : Microreactors improve heat transfer and reduce reaction times to <2 hours.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methylpent-2-enedioic acid.

    Reduction: Diethyl 3-methylpent-2-enediol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Diethyl 3-methylpent-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceutical compounds.

    Industry: this compound is utilized in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 3-methylpent-2-enedioate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, transesterification, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-methylpent-2-enedioate
  • Diethyl ethylmalonate
  • Diethyl butylmalonate
  • Dimethyl itaconate

Uniqueness

Diethyl 3-methylpent-2-enedioate is unique due to its specific ester structure and the presence of a methyl group at the 3-position of the pent-2-enedioate backbone. This structural feature imparts distinct reactivity and properties compared to other similar esters.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing diethyl 3-methylpent-2-enedioate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-component reactions, such as condensation of aldehydes, amines, and diethyl oxalacetate derivatives under controlled conditions. Key variables include temperature (e.g., avoiding thermal decomposition at >100°C), solvent polarity (e.g., diethyl ether for solubility ), and stoichiometry of reagents. Optimization may require iterative testing of reaction time, catalyst loadings (e.g., acid/base catalysts), and purification techniques (e.g., column chromatography). Monitoring via TLC or GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • FTIR : Identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and ester C-O bonds (~1200 cm⁻¹). Discrepancies in peak positions may arise from solvent polarity effects or hydrogen bonding .
  • NMR : ¹H NMR resolves methyl and ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂). Contradictions between expected and observed splitting patterns may indicate stereochemical impurities; repeated recrystallization or chiral HPLC can address this .
  • Mass Spectrometry : Confirms molecular ion ([M+H]⁺) and fragmentation pathways. Inconsistent fragmentation may require collision-induced dissociation (CID) parameter adjustments .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers away from heat (>30°C) and static electricity. Use inert atmosphere (N₂/Ar) for long-term storage to prevent oxidation .
  • Exposure Mitigation : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash with Diphoterine® or water for 15 minutes; seek medical evaluation if irritation persists .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Compare computed IR/NMR spectra with experimental data to validate models .
  • Radical Scavenging Studies : Simulate interactions with radicals (HO·, HOO·) using Gaussian or ORCA software. Correlate bond dissociation energies (BDE) and ionization potentials (IP) with experimental antioxidant assays (e.g., DPPH) to identify SAR trends .

Q. What strategies resolve contradictions between theoretical predictions and experimental kinetic data in this compound reactions?

  • Methodological Answer :

  • Error Source Analysis : Identify discrepancies in activation energy (ΔG‡) or rate constants (k) via Eyring plots. Re-examine assumptions in computational models (e.g., solvent effects omitted in gas-phase simulations) .
  • Experimental Replication : Vary solvent polarity (e.g., switch from diethyl ether to DMSO) to test dielectric constant impacts. Use stopped-flow spectroscopy for real-time kinetic monitoring .

Q. How can researchers design statistically robust experiments to assess this compound’s role in multi-step organic syntheses?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst, solvent) and interactions. Use ANOVA to determine significant factors (p < 0.05) .
  • Control of Variables : Fix solvent volume and purity while varying reaction time. Include negative controls (e.g., catalyst-free reactions) to isolate effects .
  • Data Validation : Replicate trials (n ≥ 3) and report standard deviations. Use Grubbs’ test to exclude outliers .

Data Management and Ethical Considerations

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • FAIR Principles : Store raw NMR/FTIR spectra in repositories (e.g., Zenodo) with metadata tags for solvent, concentration, and instrument parameters .
  • Electronic Lab Notebooks (ELNs) : Record reaction conditions (e.g., humidity, stirring speed) that may influence yields. Share protocols via platforms like LabArchives .

Q. How should researchers address ethical gaps in reporting synthetic yields or side-product formation?

  • Methodological Answer :

  • Transparency : Disclose all by-products (e.g., via GC-MS traces) even if <1% yield. Use SI (Supporting Information) sections for full spectral data .
  • Bias Mitigation : Blind data analysis by assigning sample codes to avoid confirmation bias. Cross-validate results with independent labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 3-methylpent-2-enedioate
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